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Introduction

Bacterial invasion of host cells is a critical step in the pathogenesis of many infectious
diseases. This process is often mediated by a class of surface-exposed proteins known as
invasins. These proteins engage with host cell receptors, triggering signaling cascades that
lead to cytoskeletal rearrangements and subsequent bacterial uptake. The archetypal invasin
is from Yersinia spp., but a diverse array of invasin homologues exists across various
pathogenic bacteria, each with unique structural features and host specificities. Understanding
the molecular mechanisms of these invasin homologues is paramount for the development of
novel anti-infective therapies. This guide provides a comprehensive overview of key invasin
homologues, their mechanisms of action, quantitative data on their interactions, detailed
experimental protocols for their study, and visualizations of the signaling pathways they
highjack.

Core Invasin Homologues and their Characteristics

Several pathogenic bacteria utilize invasin or invasin-like proteins to mediate host cell entry.
While they share the common function of facilitating invasion, their structures, host receptors,
and signaling mechanisms can vary significantly.

Yersinia spp. - Invasin (Inv)
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The invasin protein of Yersinia enterocolitica and Yersinia pseudotuberculosis is one of the
most well-characterized invasins. It is a 103-kDa outer membrane protein that mediates
bacterial entry into non-phagocytic cells, particularly M cells of the Peyer's patches.[1] Invasin
expression is regulated by temperature, with maximal expression at 23°C, and is also
influenced by the growth phase.[2] However, in some pathogenic strains like Y. enterocolitica
serotype O:3, invasin production is constitutive and enhanced.[3]

Host Receptor and Binding: Invasin binds with high affinity to several members of the (31
integrin family of cell adhesion molecules.[1] This interaction is significantly stronger than the
binding of the natural ligands for these receptors, such as fibronectin.

Listeria monocytogenes - Internalins (InlA and InIB)

Listeria monocytogenes, a foodborne pathogen, utilizes a family of surface proteins called
internalins to invade a variety of host cells. The two most prominent members are Internalin A
(InlA) and Internalin B (InIB).

 InlA: This protein is crucial for the invasion of intestinal epithelial cells. It specifically binds to
E-cadherin on the host cell surface.[4][5] The binding affinity of wild-type InlA to human E-
cadherin is relatively weak.[6]

 InIB: InIB mediates the invasion of other cell types, including hepatocytes, fibroblasts, and
endothelial cells, by binding to the hepatocyte growth factor receptor, Met.

Salmonella enterica - SipB and SipC

Salmonella enterica employs a type Il secretion system (T3SS) to inject effector proteins
directly into the host cell cytoplasm, which then mediate bacterial uptake. SipB and SipC are
two of these crucial effector proteins. They are translocated into the host cell and are essential
for invasion.[7] SipC has been shown to have actin-nucleating and bundling activities, directly
manipulating the host cytoskeleton to facilitate bacterial entry.

Shigella flexneri - IpaB and IpaC

Similar to Salmonella, Shigella flexneri utilizes a T3SS to deliver effector proteins into host
cells. IpaB and IpaC are key components of the translocon pore that inserts into the host cell
membrane. IpaC also functions as an effector protein, inducing actin polymerization and the
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formation of membrane ruffles that engulf the bacterium.[8][9][10] This process is dependent on

the recruitment and activation of the host tyrosine kinase Src.[10][11]

Other Notable Invasin Homologues

Bartonella henselae - Bartonella adhesin A (BadA): This is a very large, trimeric
autotransporter adhesin that mediates adhesion to extracellular matrix proteins like
fibronectin and collagen, as well as to endothelial cells.[12][13][14][15][16]

Escherichia coli (Enteropathogenic - EPEC) - Intimin: This outer membrane adhesin binds to
the translocated intimin receptor (Tir), a protein that the bacterium itself injects into the host
cell membrane via a T3SS.[8][17][18][19][20] This interaction is essential for the formation of
actin-rich pedestals, a hallmark of EPEC infection.

Neisseria gonorrhoeae - Opa proteins: These are a family of phase-variable outer membrane
proteins that mediate adhesion and invasion by binding to members of the carcinoembryonic
antigen-related cell adhesion molecule (CEACAM) family of receptors on human cells.[9][21]
[22][23][24]

Quantitative Data on Invasin Homologue
Interactions

The following table summarizes available quantitative data on the binding affinities and

functional outcomes of various invasin-host receptor interactions.
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Invasion
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Internalin A )
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) - - HelLa, TC7  [27]
flexneri dependent 1%

Note: Invasion efficiency can vary significantly depending on the bacterial strain, host cell line,
and experimental conditions. The values presented here are approximate and intended for
comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of bacterial invasion. The
following are step-by-step protocols for the widely used gentamicin protection assay to quantify
bacterial invasion for several key pathogens.

Protocol 1: Gentamicin Protection Assay for Yersinia
enterocolitica Invasion of HEp-2 Cells

This protocol is adapted from established methods for quantifying Yersinia invasion.[3]
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Materials:

HEp-2 cells (ATCC CCL-23)

e Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
 Yersinia enterocolitica strain

e Luria-Bertani (LB) broth

* Phosphate Buffered Saline (PBS), sterile

e Trypsin-EDTA (0.25%)

e Gentamicin solution (100 pg/mL in DMEM)
e Triton X-100 solution (1% in sterile water)
o 24-well tissue culture plates

e LB agar plates

Procedure:

o Cell Culture:

o Seed HEp-2 cells in 24-well plates at a density of 2 x 1075 cells per well in DMEM with
10% FBS.

o Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for the formation of a
confluent monolayer.

» Bacterial Culture:
o Inoculate a single colony of Y. enterocolitica into 5 mL of LB broth.
o Grow overnight at 26°C with shaking.

¢ Infection:
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o Wash the HEp-2 cell monolayers twice with sterile PBS.
o Replace the medium with 0.5 mL of pre-warmed serum-free DMEM.

o Dilute the overnight bacterial culture in serum-free DMEM to achieve a Multiplicity of
Infection (MOI) of 10-100 bacteria per cell.

o Add 0.5 mL of the bacterial suspension to each well.
o Centrifuge the plates at 500 x g for 5 minutes to synchronize the infection.

o Incubate for 90 minutes at 37°C in a 5% CO2 atmosphere.

Gentamicin Treatment:

o Aspirate the medium and wash the cells three times with sterile PBS to remove
extracellular bacteria.

o Add 1 mL of DMEM containing 100 pg/mL gentamicin to each well.

o Incubate for 1 hour at 37°C in a 5% CO2 atmosphere to kill any remaining extracellular
bacteria.

Cell Lysis and Bacterial Enumeration:

o Aspirate the gentamicin-containing medium and wash the cells three times with sterile
PBS.

o Add 200 pL of 1% Triton X-100 to each well to lyse the HEp-2 cells.

o Incubate for 10 minutes at room temperature.

o Resuspend the lysate by pipetting up and down.

o Perform serial dilutions of the lysate in sterile PBS and plate on LB agar plates.
o Incubate the plates overnight at 26°C.

o Count the Colony Forming Units (CFU) to determine the number of intracellular bacteria.
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Protocol 2: Gentamicin Protection Assay for Listeria
monocytogenes Invasion of Caco-2 Cells

This protocol is a standard method for assessing Listeria invasion into intestinal epithelial cells.
[51[6][28][29]

Materials:

Caco-2 cells (ATCC HTB-37)

e Minimum Essential Medium (MEM) with 20% FBS
e Listeria monocytogenes strain

e Brain Heart Infusion (BHI) broth

e PBS, sterile

e Trypsin-EDTA (0.25%)

e Gentamicin solution (50 pg/mL in MEM)

¢ Triton X-100 solution (0.1% in sterile water)

o 24-well tissue culture plates

BHI agar plates
Procedure:
e Cell Culture:

o Seed Caco-2 cells in 24-well plates at a density of 1 x 1075 cells per well in MEM with
20% FBS.

o Grow for 48-72 hours at 37°C in a 5% CO2 atmosphere until a confluent monolayer is
formed.
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e Bacterial Culture:

o Inoculate a single colony of L. monocytogenes into 5 mL of BHI broth.

o Grow overnight at 37°C without shaking.

e |[nfection:

[e]

Wash the Caco-2 cell monolayers twice with sterile PBS.

o

Replace the medium with 0.5 mL of pre-warmed serum-free MEM.

[¢]

Dilute the overnight bacterial culture in serum-free MEM to achieve an MOI of 10-50.

[¢]

Add 0.5 mL of the bacterial suspension to each well.

[e]

Incubate for 1 hour at 37°C in a 5% CO2 atmosphere.

e Gentamicin Treatment:
o Aspirate the medium and wash the cells three times with sterile PBS.
o Add 1 mL of MEM containing 50 pg/mL gentamicin to each well.
o Incubate for 1.5 hours at 37°C in a 5% CO2 atmosphere.

o Cell Lysis and Bacterial Enumeration:

o Aspirate the gentamicin-containing medium and wash the cells three times with sterile
PBS.

o Add 500 pL of 0.1% Triton X-100 to each well.
o Incubate for 5 minutes at 37°C.
o Resuspend the lysate and perform serial dilutions in sterile PBS.

o Plate on BHI agar plates and incubate for 24-48 hours at 37°C.
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o Count the CFU to determine the number of intracellular bacteria.

Protocol 3: Gentamicin Protection Assay for Salmonella
Typhimurium Invasion of HeLa Cells

This is a widely used protocol to measure the invasive capacity of Salmonella.[2][7][10][26][30]
[31][32][33][34]

Materials:

Hela cells (ATCC CCL-2)

o DMEM with 10% FBS

¢ Salmonella Typhimurium strain

e LB broth

e PBS, sterile

e Trypsin-EDTA (0.25%)

e Gentamicin solution (100 pg/mL in DMEM)
e Triton X-100 solution (0.1% in sterile PBS)

o 24-well tissue culture plates

LB agar plates
Procedure:
o Cell Culture:

o Seed Hela cells in 24-well plates at a density of 1 x 10°5 cells per well in DMEM with 10%
FBS.

o Incubate overnight at 37°C in a 5% CO2 atmosphere.
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o Bacterial Culture:
o Inoculate a single colony of S. Typhimurium into 5 mL of LB broth.
o Grow overnight at 37°C with shaking.

e |[nfection:

[e]

Wash the HelLa cell monolayers twice with sterile PBS.

o

Replace the medium with 0.5 mL of pre-warmed serum-free DMEM.

[¢]

Dilute the overnight bacterial culture in serum-free DMEM to achieve an MOI of 10.

o

Add 0.5 mL of the bacterial suspension to each well.

[e]

Centrifuge at 600 rpm for 10 minutes.

o

Incubate for 25 minutes at 37°C in a 5% CO2 atmosphere.

e Gentamicin Treatment:
o Aspirate the medium and wash the cells three times with sterile PBS.
o Add 1 mL of DMEM containing 100 pg/mL gentamicin to each well.
o Incubate for 1 hour at 37°C in a 5% CO2 atmosphere.

e Cell Lysis and Bacterial Enumeration:

[¢]

Aspirate the gentamicin-containing medium and wash the cells three times with sterile
PBS.

Add 1 mL of 0.1% Triton X-100 in PBS to each well.

[¢]

[e]

Incubate for 10 minutes at room temperature.

o

Resuspend the lysate and perform serial dilutions in sterile PBS.
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o Plate on LB agar plates and incubate overnight at 37°C.
o Count the CFU.

Protocol 4: Gentamicin Protection Assay for Shigella
flexneri Invasion of TC7 Cells

This protocol is designed for the study of Shigella invasion into intestinal epithelial cells.[27][35]
[36][37]

Materials:

TC7 cells (a subclone of Caco-2)

o DMEM with 10% FBS and 1% non-essential amino acids
o Shigella flexneri strain

e Tryptic Soy Broth (TSB)

e Congo red agar plates

e PBS, sterile

e Trypsin-EDTA (0.25%)

e Gentamicin solution (50 pg/mL in DMEM)

e Sodium deoxycholate solution (0.5% in PBS)

o 6-well tissue culture plates

TSB agar plates

Procedure:

e Cell Culture:

o Seed TC7 cells in 6-well plates at a density of 5 x 10°5 cells per well.
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o Incubate for 48 hours at 37°C in a 10% CO2 atmosphere.

» Bacterial Culture:
o Streak S. flexneri on a Congo red agar plate and incubate overnight at 37°C.
o Inoculate a single red colony into 10 mL of TSB and grow overnight at 37°C with shaking.
o Subculture the bacteria in fresh TSB and grow to an OD600 of 0.3-0.4.

e |[nfection:

[e]

Wash the TC7 cell monolayers three times with sterile PBS.

o

Resuspend the bacterial pellet in pre-warmed serum-free DMEM.

Infect the cells at an MOI of 100.

[¢]

o

Centrifuge the plates at 700 x g for 10 minutes.

[e]

Incubate for 1 hour at 37°C in a 10% CO2 atmosphere.

e Gentamicin Treatment:
o Aspirate the medium and wash the cells three times with sterile PBS.
o Add 2 mL of DMEM containing 50 pug/mL gentamicin to each well.
o Incubate for 1 hour at 37°C in a 10% CO2 atmosphere.

o Cell Lysis and Bacterial Enumeration:

o Aspirate the gentamicin-containing medium and wash the cells three times with sterile
PBS.

o Add 1 mL of 0.5% sodium deoxycholate to each well.

o Incubate for 5 minutes at room temperature.
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o Resuspend the lysate and perform serial dilutions in sterile PBS.
o Plate on TSB agar plates and incubate overnight at 37°C.

o Count the CFU.

Signaling Pathways and Visualizations

The engagement of invasin homologues with their host cell receptors initiates complex
signaling cascades that converge on the remodeling of the actin cytoskeleton.

Yersinia Invasin Signaling Pathway

Yersinia invasin binding to 31 integrins leads to the recruitment and activation of Focal
Adhesion Kinase (FAK) and Src family kinases. This triggers a downstream cascade involving
phosphatidylinositol 3-kinase (PI13K) and the activation of Rho family GTPases, such as Racl,
which are master regulators of actin polymerization.
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Signaling cascade initiated by Yersinia invasin.
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Listeria Internalin A Signaling Pathway

Internalin A (InlA) on the surface of Listeria binds to E-cadherin on epithelial cells. This
interaction is thought to recruit components of the adherens junction, leading to the activation
of signaling pathways that involve Src kinase and the actin-nucleating Arp2/3 complex,
ultimately driving bacterial engulfment.
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Salmonella and Shigella Type lll Secretion System-
Mediated Invasion

Salmonella and Shigella utilize a "trigger" mechanism of invasion, where effector proteins are
injected into the host cell to orchestrate bacterial uptake. This is in contrast to the "zipper"
mechanism employed by Yersinia and Listeria.

Salmonella / Shigella

hssembles

Type IlI
Secretion System

ihjects

Effector Proteins
(SipC / IpaC)

Actin Cytoskeleton

Membrane Ruffling

Bacterial Engulfment

© 2025 BenchChem. All rights reserved. 16/ 20 Tech Support


https://www.benchchem.com/product/b1167395?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

General workflow of T3SS-mediated invasion.

Conclusion and Future Directions

The study of invasin homologues has provided profound insights into the intricate molecular
dialogues that occur at the host-pathogen interface. While significant progress has been made
in characterizing the invasins of prominent pathogens, the full repertoire of these virulence
factors across the bacterial kingdom remains to be explored. Future research should focus on
the identification and characterization of novel invasin homologues, the elucidation of their
precise signaling mechanisms, and the development of high-resolution structures of invasin-
receptor complexes. Such knowledge is essential for the rational design of therapeutics that
can block bacterial invasion and thus combat infectious diseases. The development of high-
throughput screening assays to identify inhibitors of invasin-mediated processes will also be a
critical step in translating this fundamental research into clinical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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